L-allo-threonine

Overview

Description

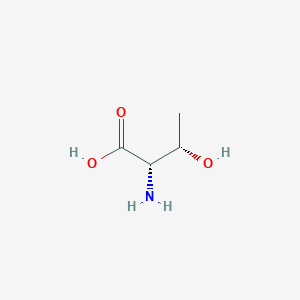

L-allo-threonine (IUPAC name: (2S,3S)-2-amino-3-hydroxybutanoic acid) is a stereoisomer of the proteinogenic amino acid L-threonine (2S,3R configuration). It is a β-hydroxy-α-amino acid with two chiral centers, distinguishing it from L-threonine by the stereochemistry at the β-carbon (C3).

Preparation Methods

Enzymatic Synthesis and Isomerization

Serine Hydroxymethyltransferase-Catalyzed Formation

The enzyme serine hydroxymethyltransferase (GlyA) from Escherichia coli catalyzes the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde. This reaction follows an ordered bi-uni mechanism, forming a ternary complex with pyridoxal-5'-phosphate (PLP) as a coenzyme . Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Optimal pH | 6.6 | |

| Temperature | 35°C | |

| Space-time yield (EMR) | 227 g L⁻¹ d⁻¹ | |

| Solvent tolerance | 20% methanol |

The enzyme’s stability in organic co-solvents (e.g., methanol) enables efficient continuous processes in enzyme membrane reactors (EMRs), maintaining activity over 120 hours .

Threonine Aldolase-Catalyzed Reactions

L-Threonine aldolase (LTA) and D-threonine aldolase (DTA) mediate the aldol condensation of glycine with aldehydes to produce β-hydroxy-α-amino acids. While LTA predominantly generates erythro products with aliphatic aldehydes and threo products with aromatic aldehydes, DTA produces threo-hydroxy-D-amino acids with lower diastereoselectivity .

| Enzyme | Substrate Specificity | Diastereoselectivity |

|---|---|---|

| LTA | Aliphatic aldehydes | Erythro |

| LTA | Aromatic aldehydes | Threo |

| DTA | Aliphatic/aromatic aldehydes | Threo (lower selectivity) |

Enzymatic stability in dimethyl sulfoxide (DMSO) up to 40% concentration enhances reaction efficiency, particularly for LTA .

Amino Acid Racemase-Mediated Isomerization

Amino acid racemase from Pseudomonas putida (AArac12996) isomerizes L-threonine to this compound with high enantioselectivity. This method combines enzymatic isomerization with simultaneous crystallization to achieve >99% purity .

| Process Step | Conditions | Outcome |

|---|---|---|

| Racemization | 30°C, pH 7.0, enzyme crude extract | Mixture of L-threonine and D-allo-threonine |

| L-Threonine desaminase treatment | 37°C, pH 8.0, removes L-threonine | D-allo-threonine isolated |

| Crystallization | Activated carbon decolorization, concentration | This compound >99% purity |

Chemical Synthesis and Resolution

Diastereomeric Salt Formation

A classical method involves separating N-acetyl-D-allo-threonine and N-acetyl-L-threonine via ammonium salt precipitation. Ethanol-induced crystallization isolates the less-soluble diastereomer (N-acetyl-L-threonine·NH₃), leaving N-acetyl-D-allo-threonine in solution. Hydrolysis with HCl yields D-allo-threonine (>99% de) .

| Step | Reagents/Conditions | Result |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-acetyl derivatives |

| Diastereomeric salt formation | NH₃, ethanol | Precipitation of N-acetyl-L-threonine·NH₃ |

| Hydrolysis | 6M HCl, reflux | D-allo-threonine |

Copper Complexation and Crystallization

Industrial processes utilize copper glycinate complexes to separate DL-threonine and Dthis compound. Periodic crystallization of the copper complex enriches DL-threonine (ratio 4:1 to 3:1), followed by decoppering. Subsequent enzymatic resolution with L-threonine desaminase yields this compound .

| Step | Conditions | Yield |

|---|---|---|

| Copper glycinate formation | Cu²⁺, glycine, acetaldehyde | ~75% DL-threonine |

| Decoppering | H₂S, resin | DL-threonine |

| Enzymatic resolution | L-threonine desaminase | This compound |

Recombinant Enzyme and Fermentation Approaches

Recombinant Amino Acid Racemase

Recombinant E. coli strains expressing AArac12996 enable large-scale production. Crude enzyme extracts are used directly in isomerization reactions, eliminating labor-intensive purification steps .

| Parameter | Value |

|---|---|

| Enzyme production | Secretion into culture medium |

| Reaction scale | 200 g L-threonine per batch |

| Purity after crystallization | >99% this compound |

Bacterial Strain Engineering

Strains overexpressing LTA or DTA can synthesize allo-threonine derivatives. For example, E. coli expressing Xanthomonas oryzae DTA produces γ-benzyloxymethylthreonine with high diastereoselectivity .

| Strain | Product | Selectivity |

|---|---|---|

| E. coli (LTA) | Erythro-β-hydroxyamino acids | High |

| E. coli (DTA) | Threo-β-hydroxy-D-amino acids | Moderate |

Purification and Analytical Methods

Ion-Exchange Chromatography

Dowex® 50 WX-8 (H⁺-type) resins separate this compound from glycine and acetaldehyde. Elution with ammonia solutions recovers glycine for reuse .

| Step | Resin/Eluent | Fraction |

|---|---|---|

| Adsorption | Dowex® 50 WX-8 (H⁺) | Threonine |

| Elution | 0.2N NH₃ | Glycine |

Chiral HPLC Analysis

Chiral stationary phases (e.g., Chiralpak AD) resolve threonine and allo-threonine enantiomers. Retention times for this compound vary with substituents:

Chemical Reactions Analysis

Types of Reactions: L-Allothreonine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the desired product, but common reagents include halogenating agents and nucleophiles.

Major Products:

Oxidation: Keto acids.

Reduction: Amino alcohols.

Substitution: Various substituted threonine derivatives.

Scientific Research Applications

Animal Nutrition

Enhancement of Livestock Growth:

L-allo-threonine is commonly added to animal feed to promote growth and improve overall health in livestock. Its inclusion in poultry and swine diets has been shown to enhance feed efficiency and weight gain, making it a valuable additive in the animal husbandry sector .

Pharmaceuticals

Synthesis of Therapeutic Agents:

As a building block in the synthesis of various therapeutic compounds, this compound plays a crucial role in developing medications targeting metabolic disorders. Its structural properties allow it to be incorporated into peptides and proteins used in drug formulations .

Case Study: LX519290

A derivative of this compound, known as LX519290, has been studied for its antioxidative properties. Research demonstrated that LX519290 exhibits significant radical scavenging activity and can inhibit the production of reactive oxygen species (ROS) in vitro and in vivo. This compound has shown potential for treating oxidative stress-related conditions .

Biotechnology

Protein Engineering:

In the field of biotechnology, this compound is utilized for protein engineering applications. Researchers employ this amino acid to modify enzymes, enhancing their stability and activity for industrial processes. This application is particularly relevant in developing biocatalysts for various chemical reactions .

Food Industry

Nutritional Supplements:

this compound is incorporated into dietary supplements and functional foods aimed at improving nutritional profiles. It is particularly beneficial for individuals with specific dietary restrictions or those seeking to enhance their amino acid intake without consuming animal products .

Biochemical Studies

Metabolic Pathway Investigations:

this compound is used in various biochemical studies to explore metabolic pathways and protein interactions. Its unique characteristics allow researchers to gain insights into cellular functions and disease mechanisms, contributing to a better understanding of metabolic disorders .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Animal Nutrition | Enhances growth and feed efficiency in livestock (poultry, swine) |

| Pharmaceuticals | Building block for therapeutic agents targeting metabolic disorders |

| Biotechnology | Used in protein engineering for enzyme modification |

| Food Industry | Incorporated into dietary supplements for improved nutritional profiles |

| Biochemical Studies | Investigates metabolic pathways and protein interactions |

Mechanism of Action

L-Allothreonine exerts its effects primarily through its role as a substrate for threonine aldolases. These enzymes catalyze the cleavage of L-Allothreonine to glycine and acetaldehyde, which are important intermediates in various metabolic pathways . The molecular targets include the active sites of threonine aldolases, where the substrate binds and undergoes catalysis .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Stereochemical Differences

- L-Threonine (2S,3R): The canonical amino acid with an erythro configuration.

- L-allo-Threonine (2S,3S) : Diastereomer of L-threonine with a threo configuration.

- D-Threonine (2R,3S) and D-allo-Threonine (2R,3R) : Enantiomers of L-forms, rarely observed in biological systems .

The divergent orientation of the β-hydroxyl and methyl groups (C3) dictates distinct enzyme-substrate interactions and thermodynamic behaviors .

Thermodynamic Properties

Crystallographic studies reveal that L-threonine and this compound exhibit anisotropic thermal expansion in solid solutions. For example, the orthorhombic crystal lattice of this compound undergoes less deformation under heating compared to L-threonine, reflecting differences in hydrogen-bonding networks .

Enzymatic Interactions and Catalytic Efficiency

Substrate Specificity of Threonine Aldolases

Threonine aldolases (TAs) catalyze the reversible cleavage of β-hydroxy-α-amino acids. Three types are recognized:

Low-specificity TAs : Act on both L-threonine and this compound (e.g., Pseudomonas sp. TA, Thermotoga maritima TM1744) .

This compound-specific aldolases : Exclusive to this compound (e.g., Aeromonas jandaei L-allo-TA, Km = 1.45 mM, Vmax = 45.2 µmol/min/mg) .

L-Threonine-specific aldolases : Rare, with strict specificity for L-threonine .

Biological Activity

L-allo-threonine, a stereoisomer of threonine, has garnered attention due to its unique biological activities and potential applications in biotechnology and pharmaceuticals. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic pathways, and implications in various biological systems.

Structure and Properties

This compound is an amino acid characterized by its hydroxyl group and chiral carbon atoms, which contribute to its distinct biochemical behavior compared to its counterpart, L-threonine. The molecular structure of this compound allows it to participate in various enzymatic reactions, particularly those involving threonine aldolases.

Enzymatic Activity

L-threonine Aldolases

this compound is primarily involved in enzymatic reactions catalyzed by threonine aldolases (TAs), which are PLP-dependent enzymes. These enzymes can catalyze the reversible cleavage of this compound into glycine and aldehydes. Research has shown that different TAs exhibit varying specificity towards this compound compared to L-threonine:

| Enzyme Source | Specificity | K_m (mM) | V_max (μmol min⁻¹ mg⁻¹) |

|---|---|---|---|

| Aeromonas jandaei DK-39 | Specific for this compound | 1.45 | 45.2 |

| Escherichia coli (low specificity) | Catalyzes both L-allo and L-threonine | Not specified | Not specified |

The enzyme from Aeromonas jandaei shows a significant preference for this compound, highlighting its potential for targeted biocatalysis in synthetic applications .

Metabolic Role

This compound serves as a substrate in various metabolic pathways. It is metabolized by serine hydroxymethyltransferase (SHMT), which plays a crucial role in amino acid interconversion and one-carbon metabolism. SHMT catalyzes the reversible conversion of serine to glycine, with this compound acting as an alternative substrate under specific conditions .

Case Studies

- Protein Engineering Studies : Recent studies have focused on enhancing the activity and stability of threonine aldolases through protein engineering. For instance, mutations in specific amino acid residues have resulted in variants with significantly improved catalytic efficiency towards both L-threonine and this compound . The most notable variant exhibited a k_cat/K_M value that was 4.5 times higher for this compound than the wild-type enzyme.

- Biotechnological Applications : The unique properties of this compound have been explored for the synthesis of β-hydroxy-α-amino acids, which are important intermediates in pharmaceutical development. The ability of engineered threonine aldolases to selectively produce these compounds underscores the potential utility of this compound in drug synthesis .

Q & A

Basic Research Questions

Q. What are the key structural features distinguishing L-allo-threonine from its stereoisomers, and how can these be validated experimentally?

- This compound (C₄H₉NO₃) is characterized by its (2S,3S) stereochemistry, differentiating it from L-threonine (2S,3R) and D-allo-threonine (2R,3R). Structural validation involves:

- 2D/3D visualization tools (e.g., MolView, PyMOL) to compare atomic coordinates and bond angles .

- SMILES notation (CC(O)C(N)C(O)=O) and InChIKey (AYFVYJQAPQTCCC-HRFVKAFMSA-N) for digital database alignment .

- X-ray crystallography or NMR spectroscopy to resolve stereochemical ambiguity in synthetic samples .

Q. What analytical methods are recommended to verify the purity and stereochemical integrity of this compound in synthetic preparations?

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral columns (e.g., Crownpak CR-I) to separate stereoisomers .

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for molecular weight confirmation and stereochemical assignment .

- Purity standards : Commercial benchmarks (e.g., ≥99% purity by TLC, as per Sigma-Aldrich protocols) .

Advanced Research Questions

Q. How can researchers design a coupled enzyme assay to measure this compound aldolase activity in vitro?

- Methodology :

- Use this compound as a substrate for aldolase, which cleaves it into glycine and acetaldehyde.

- Couple with alcohol dehydrogenase (ADH) to reduce acetaldehyde to ethanol, consuming NADH.

- Monitor NADH oxidation at 340 nm (ε = 6220 M⁻¹cm⁻¹) in a reaction buffer (50 mM phosphate, pH 8.0, 150 mM NaCl, 1 mM EDTA/DTT) .

- Calculate activity via NADH depletion rates, ensuring controls for non-enzymatic degradation .

Q. What site-directed mutagenesis strategies can elucidate stereospecificity in this compound aldolase?

- Target residues : Focus on active-site residues (e.g., Lys87 in Aeromonas jandaei L-allo-TA) that interact with the substrate’s β-hydroxyl group .

- Experimental workflow :

- Generate mutants (e.g., F87A, F87D) to assess steric/electronic effects on substrate binding .

- Compare kinetic parameters (Km, kcat) for this compound vs. L-threonine using the coupled assay .

- Validate structural changes via circular dichroism (CD) or molecular dynamics simulations .

Q. How can contradictions in substrate specificity data for threonine aldolases across homologs be resolved?

- Approaches :

- Comparative kinetic analysis : Test homologs (e.g., Pseudomonas L-TA vs. A. jandaei L-allo-TA) under standardized conditions (pH, temperature, ionic strength) .

- Structural alignment : Identify divergent active-site residues (e.g., position 87) via homology modeling .

- Substrate analogs : Use β-hydroxy-α-amino acids (e.g., 3-phenylserine) to probe steric tolerance .

Q. What experimental challenges arise when studying this compound’s role in serine hydroxymethyltransferase (SHMT) folate-independent pathways?

- Key issues :

- Distinguishing SHMT’s retroaldol cleavage of this compound from glycine synthesis via folate-dependent pathways .

- Assay optimization : Use NADH-coupled detection with SHMT-specific inhibitors (e.g., SHMTi) to isolate folate-independent activity .

- Control for acetaldehyde volatility in open systems .

Q. How can researchers address racemization artifacts in kinetic studies of this compound aldolase?

- Solutions :

Properties

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183151, DTXSID301030659 | |

| Record name | Allo-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Allothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-98-9, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Allothreonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28954-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allothreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028954123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allo-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allo-L-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOTHREONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCQ253CKVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOTHREONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29NAP6417F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Allothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 °C | |

| Record name | L-Allothreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.